![molecular formula C37H38N2O3 B560387 2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid CAS No. 1415252-61-7](/img/structure/B560387.png)

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid

Overview

Description

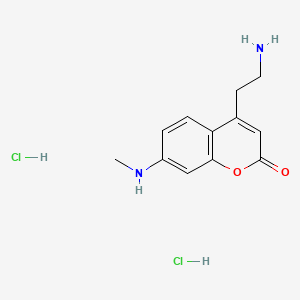

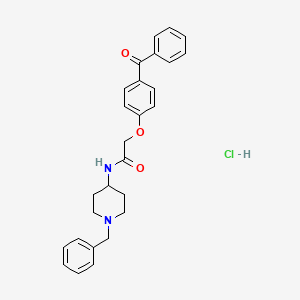

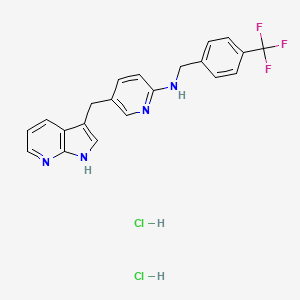

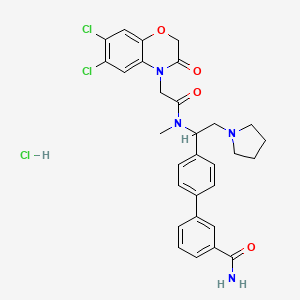

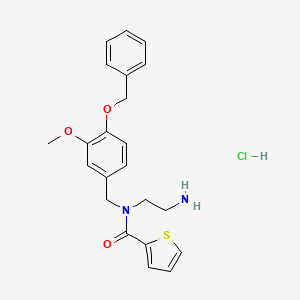

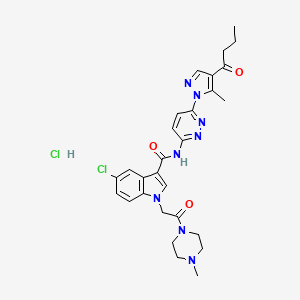

The compound “2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid” is a chemical compound with the molecular formula C37H38N2O3 . It is also known by other names such as SR 2595, CHEMBL3735924, and SR2595 .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a carboxylic acid group (-COOH), an amide group (-CONH2), and an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 558.7 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . Its XLogP3-AA, a measure of its lipophilicity, is 8.4 .Scientific Research Applications

I have conducted a search for the scientific research applications of the compound known as “SR 2595”, but unfortunately, detailed information on its specific applications is not readily available in the search results. The available information suggests that SR-2595 may have applications as a drug with PPARα and PPARγ agonist activity, which could be relevant to endocrinology and metabolic diseases .

Mechanism of Action

Target of Action

SR 2595, also known as 2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid, primarily targets Peroxisome proliferator-activated receptor α (PPARα) and Peroxisome proliferator-activated receptor γ (PPARγ) . These receptors play a crucial role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis .

Mode of Action

SR 2595 acts as an inverse agonist of PPARγ . This means it binds to PPARγ and decreases its activity, leading to a repression of both transactivation in a promoter:reporter assay and expression of the adipogenic marker fatty acid-binding protein 4 in differentiating murine preadipocytes .

Biochemical Pathways

The repression of PPARγ with SR 2595 promotes osteogenesis , as measured by calcium phosphatase deposition, in cultured human mesenchymal stem cells (MSCs) . It also increases the expression of bone morphogenetic proteins BMP2 and BMP6 in MSCs , which are key regulators of bone formation.

Result of Action

The molecular and cellular effects of SR 2595’s action primarily involve the promotion of osteogenesis and the repression of adipogenesis . By acting as an inverse agonist of PPARγ, SR 2595 represses the expression of adipogenic markers and promotes the differentiation of MSCs into osteoblasts, thereby promoting bone formation .

properties

IUPAC Name |

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N2O3/c1-23-25(3)39(22-26-11-13-28(14-12-26)31-9-7-8-10-32(31)36(41)42)34-20-17-29(21-33(23)34)35(40)38-24(2)27-15-18-30(19-16-27)37(4,5)6/h7-21,24H,22H2,1-6H3,(H,38,40)(H,41,42)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDKAVKAQXVFJV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does SR2595 exert its effects on PPARγ, and what are the downstream consequences?

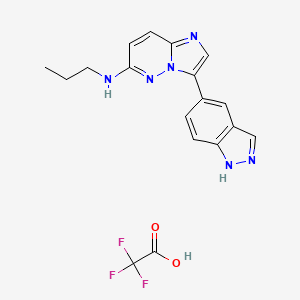

A1: SR2595 acts as a selective antagonist of PPARγ []. Unlike agonists like the thiazolidinediones (TZDs), which activate PPARγ and can lead to side effects, SR2595 blocks its activity. This inhibition of PPARγ has shown promising results in preclinical models of liver cancer, particularly those driven by overactive insulin signaling. In a mouse model with liver-specific deletion of the tumor suppressor PTEN, SR2595 treatment led to a reduction in pre-cancerous and cancerous signs in the liver []. This suggests that inhibiting PPARγ with SR2595 could be a potential therapeutic strategy for specific subtypes of liver cancer, particularly those associated with steatohepatitis.

Q2: What is the significance of identifying unique interactome network signatures for PPARγ modulation by SR2595 and other ligands?

A2: Research has revealed that different PPARγ ligands, including SR2595, induce unique interactome network signatures [, ]. This means that each ligand, despite targeting the same receptor, interacts with a distinct set of proteins within the cell. These interactions dictate the downstream effects of each ligand, explaining why compounds like SR2595, despite being a PPARγ antagonist, can share some similar therapeutic benefits with PPARγ agonists like TZDs. Understanding these unique interactomes provides valuable insights into the mechanism of action of these compounds and can guide the development of more targeted therapies with potentially fewer side effects.

Q3: What is the role of HNF1α in the context of PPARγ and liver cancer development, and how does this relate to SR2595?

A3: Research has identified Hepatocyte Nuclear Factor 1α (HNF1α) as a novel negative regulator of PPARγ transcription []. In simpler terms, HNF1α suppresses the production of PPARγ. Interestingly, in the development of liver cancer, particularly in pre-cancerous adenomas with high fat accumulation (steatosis), HNF1α function is often impaired, leading to increased PPARγ expression. This is further exacerbated by AKT2, a protein activated downstream of the insulin signaling pathway, which inhibits HNF1α and promotes PPARγ expression and its pro-tumorigenic activity. Given that SR2595 can inhibit PPARγ, it holds promise as a potential therapeutic agent for these specific liver cancer subtypes where the HNF1α/PPARγ axis is disrupted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)